molecular formula C19H25BN4O4 B12425545 Bortezomib-d8

Bortezomib-d8

Cat. No.: B12425545
M. Wt: 392.3 g/mol
InChI Key: GXJABQQUPOEUTA-PGWCMDPNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bortezomib-d8 involves the incorporation of deuterium atoms into the Bortezomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated boronic acid in the coupling reaction with a dipeptide . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Properties

Molecular Formula

C19H25BN4O4

Molecular Weight

392.3 g/mol

IUPAC Name

[(1R)-3-methyl-1-[[(2R)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D

InChI Key

GXJABQQUPOEUTA-PGWCMDPNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Origin of Product

United States

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